molecular formula C16H13N3O3 B12604293 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide CAS No. 648896-16-6

8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide

Cat. No.: B12604293
CAS No.: 648896-16-6
M. Wt: 295.29 g/mol
InChI Key: JNFKPOATRPZGFK-UHFFFAOYSA-N
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Description

8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with an 8-hydroxy substituent and a pyridin-2-ylmethyl carboxamide side chain.

Properties

CAS No.

648896-16-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

8-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-2-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-13-6-3-5-11-14(21)8-12(19-15(11)13)16(22)18-9-10-4-1-2-7-17-10/h1-8,20H,9H2,(H,18,22)(H,19,21)

InChI Key

JNFKPOATRPZGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C3=C(N2)C(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-oxo-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide.

    Reduction: Formation of 8-hydroxy-4-hydroxy-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of this compound is its anticancer activity . Research has demonstrated that derivatives of quinoline compounds exhibit strong cytotoxic effects against various cancer cell lines, including the MCF-7 breast cancer cell line. In vitro studies have shown that certain derivatives of 8-hydroxyquinoline compounds can significantly inhibit cell proliferation, suggesting their potential as anticancer agents. The effectiveness of these compounds often surpasses that of established chemotherapeutics like doxorubicin, indicating their promise in cancer treatment strategies .

Case Study: MCF-7 Cell Line Testing

In a study evaluating the anticancer effects of synthesized quinoline derivatives, compounds were tested on MCF-7 cells using the MTT assay. The results indicated that several derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard treatments . This highlights the potential for developing new anticancer drugs based on this compound's structure.

Neuropharmacological Applications

The compound also shows promise in neuropharmacology , particularly as a potential treatment for disorders associated with serotonin receptors. Quinoline derivatives have been explored as agonists for the 5-HT4 receptor, which is implicated in gastrointestinal motility disorders such as irritable bowel syndrome (IBS) and chronic constipation .

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of quinoline derivatives. Studies have suggested that these compounds may possess anticonvulsive effects, potentially offering new avenues for epilepsy treatment . The exact mechanisms remain under investigation, but their interaction with neurotransmitter systems indicates a multifaceted approach to managing seizure disorders.

Synthesis and Structural Modifications

The synthesis of 8-hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide and its derivatives has been extensively documented. Various synthetic routes have been developed to optimize yield and bioactivity, often involving modifications to enhance solubility and receptor affinity .

Table: Summary of Synthetic Routes and Yield

Synthetic MethodYield (%)Key Modifications
Hydrolysis with thiourea75%Enhanced solubility
Cyclization reactions68%Improved bioactivity
Use of different solvents82%Increased yield

Mechanism of Action

The mechanism of action of 8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s distinct features include:

  • Pyridin-2-ylmethyl carboxamide: Contrasts with other side chains (e.g., morpholinomethyl, dimethylaminoethyl) seen in related derivatives .
Table 1: Structural Features of Selected 4-Oxo-1,4-Dihydroquinoline-2-Carboxamide Derivatives
Compound Name C-3 Substituent Carboxamide Side Chain C-8 Substituent Key References
Target Compound None Pyridin-2-ylmethyl 8-Hydroxy -
KYNA-M1 (Morpholinomethyl derivative) Morpholinomethyl 2-(Dimethylamino)ethyl None
N-(2-(Dimethylamino)ethyl)-4-oxo-3-(piperidin-1-ylmethyl)-... Piperidin-1-ylmethyl 2-(Dimethylamino)ethyl None
N-(4-Methylbenzyl)-3-methyl-4-oxo-... Methyl 4-Methylbenzyl None

Key Observations :

  • The target compound lacks C-3 substitutions common in analogs like KYNA-M1, which are critical for ion channel modulation .
Physical Properties:
Compound Name Melting Point (°C) Yield (%) MS m/z ([M+H]⁺) References
Target Compound Not reported Not reported Not reported -
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-... 127–128 97.4 336.2
KYNA-M1 >350 79 Not reported
N-(4-Methylbenzyl)-3-methyl-4-oxo-... Not reported Not reported Not reported

Key Observations :

  • High melting points (>350°C) in C-3-substituted derivatives (e.g., KYNA-M1) suggest strong intermolecular forces due to polar side chains .
  • Yields for hydrogenation steps exceed 95% in nitro-to-amine reductions, indicating efficient protocols .
Hypothesized Activity of the Target Compound:
  • The 8-hydroxy group may improve water solubility or target binding via hydrogen bonding.
  • The pyridinylmethyl side chain could confer selectivity toward receptors with aromatic pockets (e.g., kinase inhibitors).

Biological Activity

8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_3

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to interact with various biological targets. The presence of the hydroxyl and carbonyl groups in the structure enhances their binding affinity to proteins and enzymes involved in disease processes. The pyridine moiety may also play a crucial role in enhancing solubility and bioavailability.

Antiviral Activity

Research indicates that compounds similar to 8-hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide exhibit significant antiviral properties. Notably, studies have shown that derivatives of 8-hydroxyquinoline can inhibit HIV replication effectively. For instance, one study reported that certain derivatives were effective against HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In vitro studies demonstrated moderate antibacterial activity against various strains, although specific data on minimum inhibitory concentrations (MICs) were not consistently reported across all studies . The structure-activity relationship (SAR) suggests that modifications to the quinoline core can enhance antibacterial efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of 8-hydroxyquinolines indicate promising results. Compounds within this class have shown activity against several cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest. For example, some derivatives have demonstrated IC50 values in the micromolar range against breast cancer cells .

Study on Anti-HIV Activity

A notable case study focused on the synthesis and evaluation of a series of 8-methyl-4-oxo-1,4-dihydroquinoline derivatives. Among these, one compound (designated as 8b) exhibited an EC50 value of 75 µM against HIV integrase, showcasing its potential as an anti-HIV agent . This study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action.

Study on Antibacterial Properties

Another study synthesized N'-arylidene derivatives and assessed their antibacterial activity. The results indicated that while some compounds showed promising antibacterial effects, they lacked significant integrase inhibitory activity at concentrations below 100 µM . This highlights the need for further optimization to enhance both antibacterial and antiviral activities.

Data Tables

Activity Type Efficacy Concentration (µM) Reference
Anti-HIVEffective<150
AntibacterialModerateVaries
AnticancerIC50 in micromolar rangeVaries

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